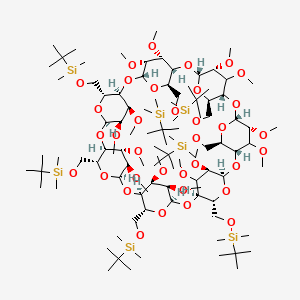
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is a complex compound with a mixture of diastereomers . It is an intricate and multifaceted amalgamation of isomeric structures with utilities lying in its profound capability to interact with and antagonize particular compound receptors .
Molecular Structure Analysis
The molecular formula of this compound is C26H31NO8 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound appears as a pale yellow solid . It is soluble in dichloromethane, ethyl acetate, and tetrahydrofuran . The molecular weight is 485.53 .Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-Acetamido-3-O-(1-carboxyethyl)4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Mixture of Dia) involves the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the acetamido and carboxyethyl groups. The benzylidene group is then formed, and the benzyl groups are added to the hydroxyl groups. Finally, the dia mixture is obtained by deprotection of the benzyl groups.", "Starting Materials": [ "Glucose", "Acetic anhydride", "Ethyl bromoacetate", "Benzaldehyde", "Benzyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Glucose is protected with acetic anhydride to form the acetyl glucose.", "The ethyl bromoacetate is added to the acetyl glucose in the presence of sodium hydroxide to form the carboxyethyl glucose.", "The benzaldehyde is added to the carboxyethyl glucose in the presence of hydrochloric acid to form the benzylidene glucose.", "The hydroxyl groups on the benzylidene glucose are protected with benzyl chloride in the presence of sodium hydroxide to form the benzyl protected benzylidene glucose.", "The acetamido group is introduced to the benzyl protected benzylidene glucose by reaction with acetic anhydride in the presence of sodium hydroxide to form the acetamido benzyl protected benzylidene glucose.", "The benzyl groups are added to the hydroxyl groups on the acetamido benzyl protected benzylidene glucose by reaction with benzyl chloride in the presence of sodium hydroxide to form the benzyl protected benzylidene benzyl glucose.", "The dia mixture is obtained by deprotection of the benzyl groups on the benzyl protected benzylidene benzyl glucose using hydrochloric acid in methanol and diethyl ether." ] } | |
CAS No. |
15008-41-0 |
Molecular Formula |
C₂₅H₂₉NO₈ |
Molecular Weight |
471.5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1'-13C]uridine](/img/structure/B1146227.png)



